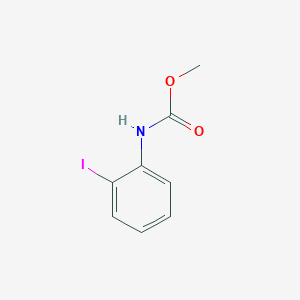![molecular formula C15H35N7 B14328064 N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine CAS No. 105989-40-0](/img/structure/B14328064.png)
N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine is a complex organic compound known for its unique structure and properties It is a derivative of 1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam, which is a macrocyclic ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with a suitable guanidine derivative. The process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include alkyl halides and guanidine salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine involves its ability to bind to metal ions and form stable complexes. This binding can influence various molecular targets and pathways, leading to its observed effects. For example, in biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound, known for its strong metal-binding properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative with similar coordination chemistry.
1,4,8,11-Tetraazacyclotetradecane derivatives: Various derivatives with different functional groups, each exhibiting unique properties.
Uniqueness
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine stands out due to its specific guanidine functional group, which enhances its binding affinity and selectivity for certain metal ions. This makes it particularly useful in applications requiring precise coordination chemistry and targeted biological effects.
Eigenschaften
CAS-Nummer |
105989-40-0 |
|---|---|
Molekularformel |
C15H35N7 |
Molekulargewicht |
313.49 g/mol |
IUPAC-Name |
2-[4-(1,4,8,11-tetrazacyclotetradec-6-yl)butyl]guanidine |
InChI |
InChI=1S/C15H35N7/c16-15(17)22-7-2-1-4-14-12-20-10-8-18-5-3-6-19-9-11-21-13-14/h14,18-21H,1-13H2,(H4,16,17,22) |
InChI-Schlüssel |
QNDWFGXUAHWPDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCC(CNCCNC1)CCCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


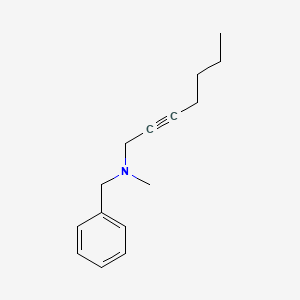
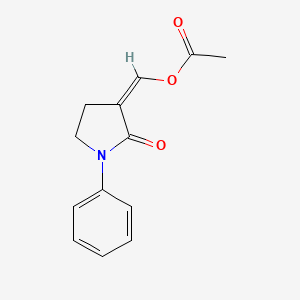
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)

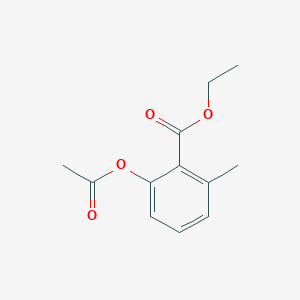
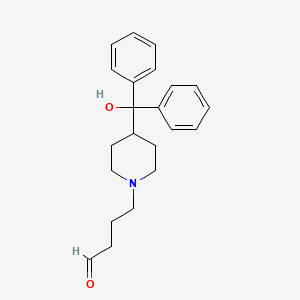
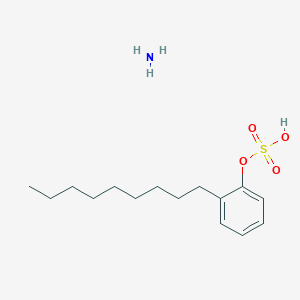



![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)
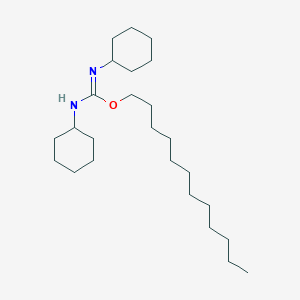
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
